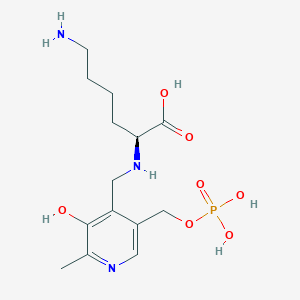

N(2)-(5'-phosphopyridoxyl)-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

Aplicaciones Científicas De Investigación

1. Role in Enzymatic Catalysis

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a significant role in enzymatic catalysis. It has been identified as crucial for pyridoxal 5'-phosphate (PLP) binding and catalysis in lysine 2, 3-aminomutase (LAM) from Bacillus subtilis. LAM catalyzes the interconversion of L-lysine and L-beta-lysine, with PLP and a [4Fe-4S] center being essential for the enzyme's activity. The hydrogen transfer in this reaction is mediated by the 5'-deoxyadenosyl radical, which is generated from S-adenosylmethionine and the iron-sulfur cluster. Lysine 346 is identified as critical for the binding of PLP, and its mutation significantly reduces LAM activity and PLP content (Chen & Frey, 2001).

2. Involvement in Protein Modification

The compound is involved in the post-translational modification of proteins. Specifically, it plays a role in the formation of hypusine [N epsilon-(4-amino-2-hydroxybutyl)-L-lysine], an amino acid critical for eukaryotic cell proliferation. Hypusine is unique to eukaryotic cells and is found only in eukaryotic protein synthesis initiation factor 5A (eIF-5A). This unusual structure and its limited occurrence have made it a subject of interest in understanding eIF-5A function (Park, Wolff, & Folk, 1997).

3. Implications in Enzyme-Substrate Interaction

This compound is also crucial in understanding enzyme-substrate interactions. For example, in the study of lysine 2,3-aminomutase, this compound helps in elucidating the mechanisms of substrate-based organic radicals as intermediates in enzymatic mechanisms. Such insights are vital for comprehending the catalytic processes of similar enzymes (Chang, Ballinger, Reed, & Frey, 1996).

Propiedades

Nombre IUPAC |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

|---|---|

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

Bioactividad |

Gram+ & Gram-, Fungi, |

Secuencia |

KIKFLKVLT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.